molecular formula C18H21BrN2O3 B11142499 ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate

ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate

Cat. No.: B11142499
M. Wt: 393.3 g/mol
InChI Key: VSJKGNLXVPEZPD-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to acetylation to introduce the acetyl group. This intermediate is further reacted with piperidine-4-carboxylate under specific conditions to yield the final product. Common reagents used in these reactions include bromine, acetic anhydride, and piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for industrial applications, and methods like solvent-free synthesis and microwave-assisted reactions may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity. The piperidine ring can interact with different biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(5-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxylate
  • Ethyl 1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylate
  • Ethyl 1-[(5-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

ethyl 1-[2-(5-bromoindol-1-yl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H21BrN2O3/c1-2-24-18(23)13-5-8-20(9-6-13)17(22)12-21-10-7-14-11-15(19)3-4-16(14)21/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3

InChI Key

VSJKGNLXVPEZPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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